2-Amino-4,5-dibromo-3,6-dichlorobenzoic acid
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Overview
Description
2-Amino-4,5-dibromo-3,6-dichlorobenzoic acid is a halogenated aromatic compound with significant interest in various scientific fields. The presence of multiple halogen atoms (bromine and chlorine) and an amino group on the benzoic acid core makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4,5-dibromo-3,6-dichlorobenzoic acid typically involves the halogenation of a suitable benzoic acid derivative. One common method includes the bromination and chlorination of 2-Amino-3,6-dichlorobenzoic acid. The reaction conditions often involve the use of bromine and chlorine in the presence of a catalyst or under UV light to facilitate the halogenation process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available benzoic acid derivatives. The process includes:
Nitration: Introduction of nitro groups to the benzoic acid core.
Reduction: Conversion of nitro groups to amino groups.
Halogenation: Sequential bromination and chlorination to introduce the halogen atoms at specific positions on the aromatic ring.
Types of Reactions:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Oxidation and Reduction: The amino group can participate in redox reactions, altering the oxidation state of the compound.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Bromine and Chlorine: For halogenation reactions.
Palladium Catalysts: Used in coupling reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products:
Halogenated Derivatives: Further halogenation can produce more substituted derivatives.
Coupled Products: Formation of biaryl compounds through coupling reactions.
Scientific Research Applications
2-Amino-4,5-dibromo-3,6-dichlorobenzoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dibromo-3,6-dichlorobenzoic acid involves its interaction with various molecular targets. The halogen atoms and amino group can interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2-Amino-4,6-dichlorobenzoic acid
- 3,5-Dibromobenzoic acid
- 2-Amino-3,5-dichlorobenzoic acid
Comparison:
- Halogenation Pattern: The unique combination of bromine and chlorine atoms in 2-Amino-4,5-dibromo-3,6-dichlorobenzoic acid distinguishes it from other similar compounds.
- Reactivity: The presence of multiple halogen atoms can influence the reactivity and stability of the compound, making it suitable for specific reactions and applications.
- Applications: While similar compounds may have overlapping applications, the specific halogenation pattern of this compound can provide unique properties and advantages in certain contexts.
Properties
Molecular Formula |
C7H3Br2Cl2NO2 |
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Molecular Weight |
363.81 g/mol |
IUPAC Name |
2-amino-4,5-dibromo-3,6-dichlorobenzoic acid |
InChI |
InChI=1S/C7H3Br2Cl2NO2/c8-2-3(9)5(11)6(12)1(4(2)10)7(13)14/h12H2,(H,13,14) |
InChI Key |
LXJKCZHTGYNNDR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Br)Br)Cl)N)C(=O)O |
Origin of Product |
United States |
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